molecular formula C10H12O2 B1678904 4-Methylbenzyl acetate CAS No. 2216-45-7

4-Methylbenzyl acetate

Cat. No.: B1678904
CAS No.: 2216-45-7
M. Wt: 164.2 g/mol
InChI Key: WDCUPFMSLUIQBH-UHFFFAOYSA-N
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Description

4-Methylbenzyl acetate, also known as para-methylbenzyl acetate, is an organic compound with the molecular formula C10H12O2. It is a colorless liquid with a pleasant, sweet, and floral odor, often used in the fragrance and flavor industry. The compound is an ester formed from 4-methylbenzyl alcohol and acetic acid .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methylbenzyl acetate is typically synthesized through the acetylation of 4-methylbenzyl alcohol. The reaction involves the use of acetic anhydride or acetyl chloride as the acetylating agents in the presence of a catalyst such as pyridine or sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the ester .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar acetylation process but on a larger scale. The reaction is conducted in large reactors with efficient mixing and temperature control to optimize yield and purity. The product is then purified through distillation to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions

4-Methylbenzyl acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methylbenzyl acetate has several applications in scientific research:

    Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions. It is also employed in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a pheromone or attractant in insect behavior studies.

    Medicine: Explored for its antimicrobial properties and potential use in formulations for topical applications.

    Industry: Widely used in the fragrance and flavor industry due to its pleasant odor.

Comparison with Similar Compounds

4-Methylbenzyl acetate can be compared with other similar esters, such as:

    Benzyl acetate: Similar structure but without the methyl group on the aromatic ring. It has a more pronounced fruity odor.

    Phenethyl acetate: Contains a phenethyl group instead of a methylbenzyl group. It has a floral and honey-like odor.

    Methyl salicylate: An ester of salicylic acid with a wintergreen odor. It has different chemical properties and applications.

The uniqueness of this compound lies in its specific odor profile and its applications in both the fragrance industry and scientific research .

Properties

IUPAC Name

(4-methylphenyl)methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-8-3-5-10(6-4-8)7-12-9(2)11/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDCUPFMSLUIQBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)COC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5051866
Record name 4-Methylbenzyl acetate
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Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

224.00 to 225.00 °C. @ 760.00 mm Hg
Record name 4-Methylbenzyl alcohol acetate
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CAS No.

2216-45-7
Record name Benzenemethanol, 4-methyl-, 1-acetate
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Record name p-Methylbenzyl acetate
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Record name 4-Methylbenzyl acetate
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Record name Benzenemethanol, 4-methyl-, 1-acetate
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Record name 4-Methylbenzyl acetate
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Record name 4-methylbenzyl acetate
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Record name P-METHYLBENZYL ACETATE
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Record name 4-Methylbenzyl alcohol acetate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040460
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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